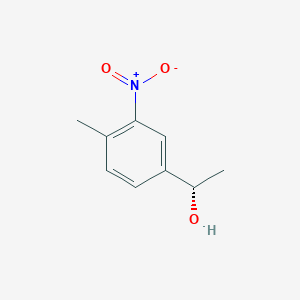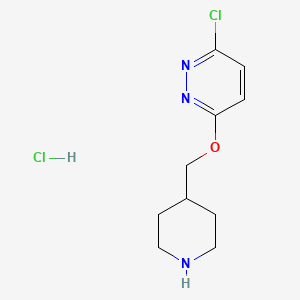![molecular formula C13H8Cl2N2OS B1456857 2,4-ジクロロ-6-(2-メトキシフェニル)チエノ[3,2-d]ピリミジン CAS No. 1407180-83-9](/img/structure/B1456857.png)
2,4-ジクロロ-6-(2-メトキシフェニル)チエノ[3,2-d]ピリミジン
概要
説明
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is an organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine consists of a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a 2-methoxyphenyl group at position 6.
科学的研究の応用
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antibacterial, and anticancer activities.
Biological Research: It serves as a model compound for studying the structure-activity relationships of thienopyrimidines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
作用機序
Target of Action
The primary targets of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This inhibitory response results in the suppression of the inflammatory response in the body .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The result of the action of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, it can effectively suppress inflammation and alleviate associated symptoms .
生化学分析
Biochemical Properties
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell signaling pathways . The compound’s interaction with these enzymes leads to the modulation of various cellular processes, including cell growth, proliferation, and survival.
Cellular Effects
The effects of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/mTOR pathway . This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Additionally, 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, the compound has been found to interact with other proteins involved in cell cycle regulation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and proliferation, with potential long-term effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Transport and Distribution
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with cytoplasmic proteins, or to the nucleus, where it affects gene expression. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-2-methoxycarbonylthiophene with appropriate reagents. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the mixture to facilitate cyclization .
Industrial Production Methods
In industrial settings, the synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine can be optimized by using cost-effective raw materials and efficient refining processes. For example, the use of phosphorus oxychloride in the chlorination step can enhance the yield and purity of the final product . The process may also involve solvent recovery and reuse to reduce overall production costs.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while oxidation reactions can produce sulfoxides or sulfones.
類似化合物との比較
Similar Compounds
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar thienopyrimidine core but differ in the position of the nitrogen atoms and substituents.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings but exhibit similar biological activities.
Uniqueness
2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
2,4-dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS/c1-18-9-5-3-2-4-7(9)10-6-8-11(19-10)12(14)17-13(15)16-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZKCVVDTMYHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857088 | |
| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407180-83-9 | |
| Record name | Thieno[3,2-d]pyrimidine, 2,4-dichloro-6-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407180-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)
![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)
![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)






![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)



